molecular formula C9H22Cl2N2 B1472154 2-[3-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride CAS No. 1803580-87-1

2-[3-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride

Cat. No.: B1472154
CAS No.: 1803580-87-1
M. Wt: 229.19 g/mol
InChI Key: ZBORRLVVRSTCIN-UHFFFAOYSA-N
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Description

2-[3-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride is a high-purity chemical building block designed for advanced pharmaceutical and neuroscience research. This compound features a pyrrolidine scaffold substituted with an isopropyl group and a flexible ethanamine side chain, a structure of high interest in the design of novel biologically active molecules. Its primary research application lies in the exploration of G-protein-coupled receptors (GPCRs), particularly as a key synthetic intermediate or structural motif in the development of ligands for the 5-HT6 and D3 receptors . Research into these receptors is crucial for developing new therapeutic strategies for neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia . The basic amine moiety of the compound is instrumental in forming crucial salt bridge interactions with a conserved aspartic acid residue (D3.32) in the binding site of aminergic GPCRs . The quality of this interaction is a critical determinant of a ligand's affinity and functional activity, making this compound a valuable template for structure-activity relationship (SAR) studies and molecular dynamics simulations aimed at optimizing receptor binding . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can request the Certificate of Analysis for detailed quality assurance data.

Properties

IUPAC Name

2-(3-propan-2-ylpyrrolidin-1-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2.2ClH/c1-8(2)9-3-5-11(7-9)6-4-10;;/h8-9H,3-7,10H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBORRLVVRSTCIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCN(C1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-[3-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain proteases and kinases, influencing their activity. The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their function. This compound’s ability to interact with multiple biomolecules makes it a versatile tool in biochemical research.

Cellular Effects

The effects of 2-[3-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that promote cell proliferation and survival. Additionally, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes.

Molecular Mechanism

At the molecular level, 2-[3-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the enzyme’s conformation and activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[3-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including altered cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of 2-[3-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced cell proliferation and survival. At higher doses, it can lead to toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic.

Metabolic Pathways

2-[3-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. The compound’s effects on metabolic flux and metabolite levels are also significant, as it can alter the balance of metabolic pathways.

Transport and Distribution

Within cells and tissues, 2-[3-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. This compound’s distribution can affect its overall efficacy and activity, as its localization within cells can influence its interactions with target biomolecules.

Subcellular Localization

The subcellular localization of 2-[3-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can be localized to the nucleus, where it interacts with transcription factors to regulate gene expression. Alternatively, it may be directed to the mitochondria, where it influences cellular metabolism.

Biological Activity

2-[3-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride, also known by its IUPAC name, is a compound with significant potential in pharmacological applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic uses based on diverse research findings.

  • Chemical Formula : C9H22Cl2N2
  • Molecular Weight : 229.19 g/mol
  • CAS Number : 34971-74-9
  • Appearance : White crystalline powder
  • Storage Conditions : Room temperature .

The compound acts primarily as a modulator of neurotransmitter systems, particularly influencing the dopaminergic and noradrenergic pathways. Its structural similarity to other pyrrolidine derivatives suggests potential interactions with various receptors, including serotonin and dopamine receptors. The presence of the isopropyl group may enhance its lipophilicity, facilitating better blood-brain barrier penetration.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of pyrrolidine derivatives. For instance, compounds similar to 2-[3-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Microorganism MIC (mg/mL)
Staphylococcus aureus0.0039 - 0.025
Escherichia coli0.0039 - 0.025
Bacillus subtilis4.69 - 22.9
Candida albicans16.69 - 78.23

Neuroprotective Effects

Research indicates that compounds within the same class as 2-[3-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride demonstrate neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These effects are attributed to their ability to inhibit glycogen synthase kinase 3 beta (GSK-3β), a key enzyme involved in neuroinflammation and apoptosis .

Study on Efficacy Against Neurodegeneration

A study published in Nature examined the efficacy of pyrrolidine derivatives in models of neurodegeneration. The results showed that these compounds significantly reduced neuronal death and improved cognitive function in animal models of Alzheimer's disease .

Antimicrobial Activity Assessment

In a comparative study assessing various pyrrolidine alkaloids, it was found that those with structural similarities to our compound exhibited potent antimicrobial activity against a range of pathogens, reinforcing the potential therapeutic applications of 2-[3-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride in infectious diseases .

Scientific Research Applications

Medicinal Chemistry

2-[3-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride has been studied for its potential therapeutic effects. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Case Study : Research indicates that derivatives of this compound may exhibit significant activity against certain types of cancer cells. For instance, studies have shown that modifications of the pyrrolidine ring can enhance anticancer activity by improving binding affinity to target proteins involved in cell proliferation and survival .

Neuropharmacology

The compound's potential as a neuroactive agent has been explored, particularly in the context of modulating neurotransmitter systems. Its ability to cross the blood-brain barrier suggests it could be developed into treatments for neurological disorders.

Case Study : In preclinical models, 2-[3-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride demonstrated promising results in reducing symptoms associated with anxiety and depression by modulating serotonin receptors .

Materials Science

Due to its unique chemical structure, this compound is also being investigated for applications in materials science, particularly in the development of polymers and nanomaterials.

Research Findings : The incorporation of this compound into polymer matrices has shown to enhance mechanical properties and thermal stability. Studies reveal that composites made with this compound exhibit improved resistance to environmental degradation .

Data Summary Table

Application AreaKey FindingsReferences
Medicinal ChemistryPotential anticancer activity; structure activity relationship
NeuropharmacologyModulates neurotransmitter systems; reduces anxiety symptoms
Materials ScienceEnhances mechanical properties in polymers

Comparison with Similar Compounds

Structural Analogs and Derivatives

The following compounds share structural or functional similarities with the target molecule:

Table 1: Comparative Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Salt Form CAS Number
Target Compound C₉H₂₂Cl₂N₂ 229.19 Propan-2-yl-pyrrolidine, ethylamine Dihydrochloride 1803580-87-1
2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride C₇H₁₁Cl₂FN₂O 229.08 Fluoropyridinyloxy, ethylamine Dihydrochloride Not provided
1-(2-Propylpyrimidin-5-yl)methanamine dihydrochloride C₈H₁₅Cl₂N₃ 224.13 Propylpyrimidine, methanamine Dihydrochloride Not provided
2-(2,5-Dimethyl-1-phenyl-1H-pyrrol-3-yl)ethan-1-amine hydrochloride C₁₄H₁₉ClN₂ 250.77 Dimethylphenylpyrrole, ethylamine Hydrochloride 2044901-84-8

Key Structural Differences

Backbone Heterocycles :

  • The target compound features a pyrrolidine ring , whereas analogs include pyrimidine (e.g., 1-(2-propylpyrimidin-5-yl)methanamine) or fluoropyridine (e.g., 2-[(5-fluoropyridin-3-yl)oxy]ethan-1-amine) moieties .
  • The compound from substitutes pyrrolidine with a phenyl-functionalized pyrrole , enhancing aromaticity and steric bulk .

Fluorine in the pyridinyloxy analog (C₇H₁₁Cl₂FN₂O) may enhance metabolic stability and binding affinity in drug-receptor interactions .

Salt Form :

  • The dihydrochloride salt in the target compound and analogs () likely improves aqueous solubility compared to the single hydrochloride in .

Physicochemical and Functional Implications

  • Molecular Weight : The target compound (229.19 g/mol) is lighter than the phenylpyrrole derivative (250.77 g/mol) but heavier than pyrimidine-based analogs (224.13–229.08 g/mol), affecting pharmacokinetic properties like diffusion rates .
  • Polarity : The dihydrochloride salt and pyrrolidine backbone suggest moderate polarity, balancing solubility and lipid bilayer penetration. Fluorinated or pyrimidine-containing analogs may exhibit higher polarity .
  • Synthetic Feasibility : highlights optimized synthesis conditions (50°C, 4 hours) for related pyrrolidinyl ethylamine derivatives, suggesting analogous routes for the target compound .

Preparation Methods

Starting Materials and Ring Closure

  • The pyrrolidine ring can be formed via nucleophilic substitution or reductive amination starting from precursors such as 2-methylpyrroline or substituted pyrrolines.
  • For example, according to patent WO2008137087A1, (R)- or (S)-2-methylpyrrolidine derivatives are prepared by catalytic hydrogenation of 2-methylpyrroline using platinum catalysts (5% Pt-C or platinum(IV) oxide) in alcohol solvents (ethanol/methanol mixture) at ambient temperature.
  • The isopropyl group at the 3-position can be introduced by alkylation with suitable alkylating agents such as 2-bromopropane or via direct substitution on the pyrrolidine ring intermediates.

Alkylation and Base Conditions

  • Alkylation of pyrrolidine nitrogen or ring carbons is typically carried out under anhydrous conditions using strong bases like sodium hydride or potassium tert-butylate in polar aprotic solvents such as dimethylformamide (DMF).
  • Bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine are used to facilitate the reaction.
  • Reaction temperatures vary broadly from ambient to reflux depending on the reagents and solvent system, with reaction times ranging from 0.5 hours to several days.

Introduction of Ethanamine Side Chain

  • The ethanamine moiety is typically introduced via nucleophilic substitution of a suitable leaving group on an ethyl chain attached to the pyrrolidine nitrogen.
  • For example, intermediates bearing halogenated ethyl groups (e.g., 2-chloroethyl or 2-bromoethyl derivatives) can be reacted with ammonia or primary amines to yield the ethanamine side chain.
  • Coupling reagents such as N,N'-carbonyldiimidazole (CDI), 1-hydroxybenzotriazole (HOBT), or TBTU can be employed to activate carboxyl or amine groups for efficient bond formation in related synthetic steps.

Formation of Dihydrochloride Salt

  • The free base of 2-[3-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine is converted to its dihydrochloride salt by treatment with hydrochloric acid.
  • This salt formation improves compound stability, solubility, and handling properties.
  • Typical procedure involves dissolving the free base in an appropriate solvent (e.g., ethanol or water) and adding stoichiometric amounts of HCl gas or aqueous HCl solution under controlled temperature conditions.

Solvent and Catalyst Considerations

Step Solvent(s) Catalyst/Base Temperature Range Notes
Pyrrolidine ring hydrogenation Ethanol/Methanol (2:1 to 3:1) Platinum catalyst (5% Pt-C or PtO2) Ambient Filtration to remove catalyst post-reaction
Alkylation/Functionalization DMF, Dioxane, THF, DCM Sodium hydride, DBU, triethylamine Ambient to reflux Anhydrous conditions preferred
Amine substitution DMF, Water Triethylamine, DIPEA Ambient to moderate heat May require base for activation
Salt formation Ethanol, Water Hydrochloric acid 0–50 °C Stoichiometric HCl for dihydrochloride salt

Representative Synthetic Route Summary

Step Description Reagents/Conditions Outcome/Intermediate
1 Hydrogenation of 2-methylpyrroline Pt catalyst, EtOH/MeOH solvent, ambient temperature (R)- or (S)-2-methylpyrrolidine
2 Alkylation at pyrrolidine 3-position 2-bromopropane, NaH, DMF, reflux 3-(Propan-2-yl)pyrrolidine derivative
3 Introduction of ethanamine side chain 2-chloroethylamine or equivalent, base, DMF 2-[3-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine (free base)
4 Salt formation HCl in ethanol/water, 0–50 °C 2-[3-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride

Research Findings and Notes

  • The reaction conditions for alkylation and amine substitution are flexible, allowing optimization for yield and purity.
  • The use of polar aprotic solvents such as DMF is preferred for alkylation steps due to better solubility of reagents and intermediates.
  • The dihydrochloride salt form improves compound handling and is the preferred form for biological testing and pharmaceutical applications.
  • Catalytic hydrogenation using platinum catalysts is a scalable and commercially viable method for preparing chiral pyrrolidine intermediates.
  • The synthetic methods avoid corrosive reagents where possible, enhancing safety and environmental compatibility.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[3-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with the alkylation of pyrrolidine derivatives using 2-bromoethylamine or similar reagents. Use aprotic solvents (e.g., THF or DCM) under inert atmospheres (N₂/Ar).
  • Step 2 : Introduce the isopropyl group via nucleophilic substitution or reductive amination. Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may enhance yield in anhydrous conditions .
  • Step 3 : Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/methanol). Final dihydrochloride salt formation requires HCl gas or concentrated HCl in ethanol.
  • Optimization : Monitor reaction progress with TLC/HPLC. Adjust pH and temperature to minimize byproducts (e.g., over-alkylation).

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions on the pyrrolidine ring and amine proton environments.
  • X-ray Crystallography : For definitive stereochemical confirmation, grow single crystals in ethanol/water mixtures and analyze (see piperidine derivative protocols in ).
  • Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₀H₂₂Cl₂N₂, theoretical MW: 249.2 g/mol) with ESI-MS or MALDI-TOF.

Q. What stability studies are critical for this compound under varying pH and storage conditions?

  • Protocol :

  • pH Stability : Dissolve the compound in buffers (pH 1–12) and analyze degradation via HPLC-UV at 24/48/72 hours. Monitor amine group hydrolysis or ring-opening reactions.
  • Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures.
  • Light Sensitivity : Expose samples to UV/visible light and track changes using spectroscopic methods (e.g., UV-Vis absorbance shifts) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Approach :

  • Meta-Analysis : Compare studies for variables like assay type (e.g., cell-based vs. biochemical), compound purity (HPLC ≥98%), and salt form (dihydrochloride vs. free base).
  • Dose-Response Replication : Repeat assays with standardized protocols (e.g., IC₅₀ determination in triplicate) and use positive controls (e.g., reference inhibitors).
  • Computational Modeling : Perform molecular docking to identify binding site discrepancies across receptor isoforms .

Q. What experimental designs are optimal for studying its metabolic pathways?

  • In Vitro Models :

  • Hepatic Microsomes : Incubate the compound with human/rat liver microsomes and NADPH. Analyze metabolites via LC-MS/MS.
  • CYP Enzyme Inhibition : Test interactions with CYP450 isoforms (e.g., CYP3A4, CYP2D6) using fluorogenic substrates.
  • Toxicokinetics : Measure plasma protein binding (equilibrium dialysis) and half-life (t₁/₂) in simulated physiological conditions .

Q. How can its receptor-binding specificity be validated against off-target effects?

  • Strategies :

  • Radioligand Displacement Assays : Use tritiated ligands (e.g., [³H]-N-methylspiperone for dopamine receptors) to measure Ki values.
  • CRISPR Knockout Models : Generate cell lines lacking target receptors (e.g., GPCRs) to confirm activity loss.
  • Selectivity Panels : Screen against >50 related receptors/enzymes (e.g., Eurofins CEREP panel) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride
Reactant of Route 2
2-[3-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride

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